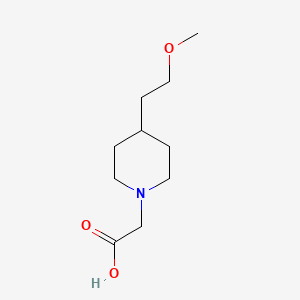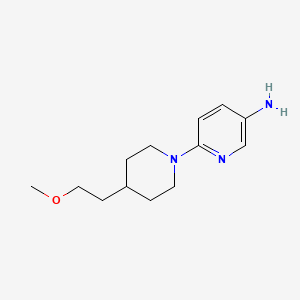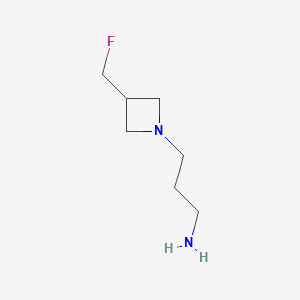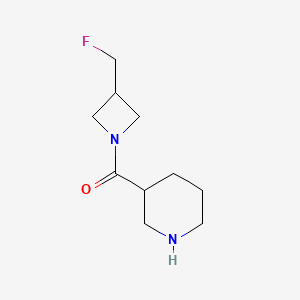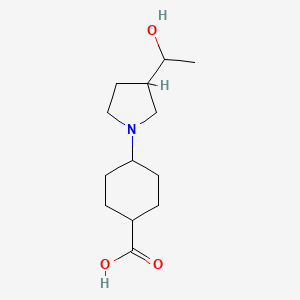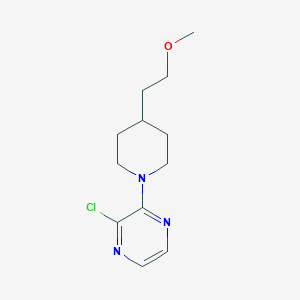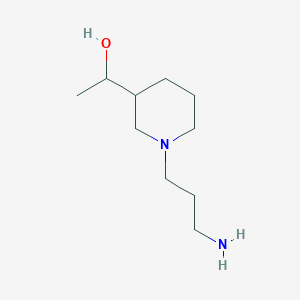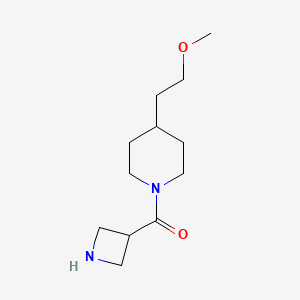![molecular formula C11H12ClF2N3 B1477089 2-(3-Chloropyrazin-2-yl)-4,4-difluorooctahydrocyclopenta[c]pyrrole CAS No. 2098039-31-5](/img/structure/B1477089.png)
2-(3-Chloropyrazin-2-yl)-4,4-difluorooctahydrocyclopenta[c]pyrrole
Übersicht
Beschreibung
The compound “2-(3-Chloropyrazin-2-yl)-4,4-difluorooctahydrocyclopenta[c]pyrrole” is a complex organic molecule that contains several functional groups including a pyrrole ring, a pyrazine ring, and two fluorine atoms. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, would be quite complex. It would include a pyrrole ring (a five-membered ring with one nitrogen atom), a pyrazine ring (a six-membered ring with two nitrogen atoms), and a cyclopenta[c]pyrrole moiety (a fused five-membered and six-membered ring system). The compound also contains two fluorine atoms and a chlorine atom .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyrrole and pyrazine rings, as well as the fluorine and chlorine atoms. The pyrrole ring is aromatic and thus relatively stable, but can undergo electrophilic substitution reactions. The pyrazine ring can participate in a variety of reactions, including nucleophilic substitutions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine and chlorine atoms could increase its polarity and potentially its boiling and melting points. The aromatic rings could contribute to its UV/Vis absorption properties .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Research on compounds related to "2-(3-Chloropyrazin-2-yl)-4,4-difluorooctahydrocyclopenta[c]pyrrole" focuses on the synthesis and properties of pyrrole and pyrazine derivatives. These compounds are of interest due to their potential applications in medicinal chemistry and material science. One notable approach involves the synthesis of novel pyrazine-substituted 1H-pyrrole-2-carboxamides, highlighting methods to access bicyclic analogues absent from prior scientific literature. This synthesis utilizes standard procedures including SNAr, borylation, C–C cross couplings, and cyclization from readily available starting materials, showcasing a range of 4–12 steps with high yield variability (Howells et al., 2022).
Another study demonstrates the synthesis of 6-substituted-5H-pyrrolo[2,3-b]pyrazines through a palladium-catalyzed heteroannulation process, starting with N-(3-chloropyrazin-2-yl)-methanesulfonamide. This efficient method provides access to pyrrolopyrazine substrates with potential pharmaceutical relevance (Hopkins & Collar, 2004).
Zukünftige Richtungen
The study and application of such a compound could be an interesting area for future research, particularly if it shows promising biological activity. Further studies could include more detailed investigations into its synthesis, its physical and chemical properties, its reactivity, and its potential uses .
Wirkmechanismus
Target of Action
The compound belongs to the class of pyrrolopyrazine derivatives . These compounds are known to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory . Therefore, the targets could be various enzymes or receptors involved in these biological processes.
Biochemical Pathways
Pyrrolopyrazine derivatives can affect multiple biochemical pathways due to their broad range of biological activities . The exact pathways affected would depend on the specific targets of the compound.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given the range of activities exhibited by pyrrolopyrazine derivatives, the effects could include inhibition of microbial growth, reduction of inflammation, or inhibition of tumor growth .
Biochemische Analyse
Biochemical Properties
2-(3-Chloropyrazin-2-yl)-4,4-difluorooctahydrocyclopenta[c]pyrrole plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to exhibit kinase inhibitory activity, which suggests its potential involvement in regulating cell signaling pathways . It interacts with protein kinases by binding to their active sites, thereby inhibiting their activity. This interaction can lead to the modulation of various cellular processes, including cell proliferation, differentiation, and apoptosis.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound can inhibit the activity of specific kinases, leading to altered phosphorylation states of target proteins. This, in turn, affects downstream signaling pathways, resulting in changes in gene expression and metabolic activities. Additionally, this compound has been reported to induce apoptosis in certain cancer cell lines, highlighting its potential as an antitumor agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of protein kinases, leading to their inhibition . This inhibition prevents the phosphorylation of target proteins, thereby disrupting downstream signaling pathways. Additionally, the compound may influence gene expression by modulating transcription factors and other regulatory proteins. These molecular interactions contribute to the compound’s ability to regulate cellular processes and induce apoptosis in cancer cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under standard laboratory conditions, with minimal degradation observed over extended periods Long-term studies have indicated that the compound can maintain its inhibitory effects on kinases and continue to modulate cellular processes
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to effectively inhibit kinase activity and modulate cellular processes without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been reported. These findings suggest a threshold effect, where the compound’s beneficial effects are observed at lower doses, while adverse effects become prominent at higher doses. Careful dosage optimization is essential for its potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes This metabolism results in the formation of reactive intermediates that can further interact with cellular proteins and DNA
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments. It has been observed to accumulate in the cytoplasm and nucleus, where it exerts its biochemical effects. The compound’s localization and accumulation are influenced by its interactions with cellular transporters and binding proteins, which facilitate its movement across cellular membranes.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function . The compound is primarily localized in the cytoplasm and nucleus, where it interacts with target proteins and modulates cellular processes. Post-translational modifications, such as phosphorylation and ubiquitination, may influence the compound’s localization and activity. Additionally, targeting signals within the compound’s structure may direct it to specific cellular compartments, enhancing its efficacy in modulating cellular functions.
Eigenschaften
IUPAC Name |
2-(3-chloropyrazin-2-yl)-4,4-difluoro-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClF2N3/c12-9-10(16-4-3-15-9)17-5-7-1-2-11(13,14)8(7)6-17/h3-4,7-8H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKCKLBZZAXZUKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C1CN(C2)C3=NC=CN=C3Cl)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


